2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked acetamide substituent at position 2. The thieno[3,2-d]pyrimidin-4-one core is a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 4-methoxyphenylmethyl group enhances lipophilicity and may influence target binding through π-π interactions, while the 2,4,6-trimethylphenyl acetamide moiety contributes to steric bulk and metabolic stability .
Synthetic routes for analogous compounds typically involve coupling reactions between functionalized thienopyrimidine intermediates and substituted acetamides. For example, describes the preparation of similar sulfanyl-acetamide derivatives via nucleophilic substitution under basic conditions, yielding moderate to high purity (68–74%) .
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-15-11-16(2)22(17(3)12-15)27-21(29)14-33-25-26-20-9-10-32-23(20)24(30)28(25)13-18-5-7-19(31-4)8-6-18/h5-12H,13-14H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNKDLCYUWFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the trimethylphenyl acetamide moiety: This final step can be accomplished through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in combating malaria. Specifically, compounds similar to the one have shown promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications at the 4-position of the thienopyrimidine core can enhance antiplasmodial efficacy while minimizing toxicity to human liver cells (HepG2) .
Anticancer Properties
Thieno[3,2-d]pyrimidines have also been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular proliferation and induce apoptosis in malignant cells. Studies indicate that derivatives with specific substitutions exhibit enhanced cytotoxicity against various cancer types .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of different substituents at various positions on the thienopyrimidine ring can lead to a library of derivatives, each with distinct biological activities .
- In Vitro Evaluation Against Malaria : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their efficacy against P. falciparum. The study found that certain modifications significantly improved antimalarial activity while maintaining low toxicity levels .
- Anticancer Screening : A derivative was evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. This highlights the potential for developing targeted therapies based on thieno[3,2-d]pyrimidine structures .
Mechanism of Action
The mechanism of action of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenyl and trimethylphenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in ’s compound enhances target affinity but reduces solubility compared to the target compound’s trimethylphenyl group .
- Chlorine Substituents : ’s dichlorophenyl analog shows moderate anticancer activity, likely due to increased electrophilicity and DNA interaction .
Bioactivity and Mechanism
- Kinase Inhibition: The thienopyrimidine scaffold is a known kinase inhibitor template. highlights computational docking studies showing that substituents like 4-methoxyphenylmethyl enhance hydrophobic interactions in ATP-binding pockets .
- Anticancer Activity : Clustering analyses () suggest that analogs with sulfanyl-acetamide groups cluster into bioactivity groups targeting apoptosis pathways .
- Activity Cliffs: Minor structural changes, such as replacing methoxy with methyl groups, can lead to significant potency differences (e.g., ’s activity landscape models) .
Computational Studies
- Similarity Metrics: Tanimoto and Dice coefficients () quantify structural similarity between the target compound and known inhibitors.
- Docking Enrichment : ’s Chemical Space Docking method prioritizes compounds with optimal steric and electronic complementarity, identifying the target compound’s trimethylphenyl group as favorable for ROCK1 inhibition .
Case Studies
- ’s Coupling Products : Compound 13b (4-methoxyphenyl hydrazinylidene derivative) shares a methoxy aromatic system with the target compound, exhibiting high yield (95%) and stability, underscoring the synthetic viability of methoxy-substituted intermediates .
- ’s Bioactivity Clustering : The target compound’s structural relatives (e.g., dichlorophenyl analogs) cluster with topoisomerase inhibitors, suggesting a shared mechanism .
Biological Activity
The compound 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a thienopyrimidine derivative that has drawn significant attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core
- A methoxyphenyl group
- A trimethylphenyl acetamide moiety
- A sulfanyl linkage
This unique structure may contribute to its diverse biological activities.
Research indicates that thienopyrimidine derivatives can exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit cholinesterases and cyclooxygenases (COX), which are crucial in neurotransmission and inflammation pathways respectively.
- Antioxidant Activity : Some studies have highlighted the antioxidant potential of related compounds, suggesting that this derivative may also possess the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : The structural features of thienopyrimidines have been linked to anticancer activity through the inhibition of tumor growth and induction of apoptosis in cancer cells.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Note : TBD indicates that specific values were not provided in the available literature.
Case Studies
Several case studies have demonstrated the potential therapeutic applications of thienopyrimidine derivatives:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a related thienopyrimidine compound in models of Alzheimer's disease. The compound showed significant inhibition of acetylcholinesterase (AChE) activity, which is crucial for improving cognitive function in neurodegenerative disorders .
- Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of thienopyrimidine derivatives in models of acute inflammation. The compounds demonstrated a reduction in pro-inflammatory cytokines and inhibition of COX enzymes, indicating their potential use in treating inflammatory diseases .
- Anticancer Activity : Research on a similar compound revealed its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that derivatives like this compound could be further explored for cancer therapies .
Q & A
Q. How can degradation pathways under physiological conditions be mapped?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
